4'-Methyl-2-morpholinomethyl benzophenone
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Overview
Description
4’-Methyl-2-morpholinomethyl benzophenone is a chemical compound with the molecular formula C19H21NO2 and a molecular weight of 295.38 g/mol. It is known for its unique structure, which includes a benzophenone core substituted with a methyl group and a morpholinomethyl group. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methyl-2-morpholinomethyl benzophenone typically involves the reaction of 4-methylbenzophenone with morpholine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of 4’-Methyl-2-morpholinomethyl benzophenone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4’-Methyl-2-morpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4’-Methyl-2-morpholinomethyl benzophenone may yield oxidized derivatives, while reduction may produce reduced derivatives with different functional groups .
Scientific Research Applications
4’-Methyl-2-morpholinomethyl benzophenone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Methyl-2-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4’-Methyl-2-morpholinomethyl benzophenone include other benzophenone derivatives with different substituents, such as:
Uniqueness
What sets 4’-Methyl-2-morpholinomethyl benzophenone apart from similar compounds is its unique combination of a methyl group and a morpholinomethyl group on the benzophenone core. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
(4-methylphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-15-6-8-16(9-7-15)19(21)18-5-3-2-4-17(18)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQORBKHVXBKMRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643522 |
Source
|
Record name | (4-Methylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898749-93-4 |
Source
|
Record name | Methanone, (4-methylphenyl)[2-(4-morpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898749-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Methylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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